Comprehensive Safety Data and Handling Guidelines for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine
Comprehensive Safety Data and Handling Guidelines for 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine
A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Prepared by: Senior Application Scientist
Executive Summary & Mechanistic Overview
In modern medicinal chemistry, bifunctional building blocks are highly sought after for their ability to rapidly generate structural complexity. 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine (CAS: 1172887-52-3) is a premier example of such a scaffold.
From a mechanistic perspective, this molecule offers two orthogonal vectors for functionalization:
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The Bromomethyl Moiety: A highly reactive, soft electrophile primed for rapid SN2 alkylation with amines, thiols, or alkoxides.
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The 3,4-Dichloropyridazine Core: An electron-deficient heteroaromatic system that provides two reactive chlorine atoms for sequential, regioselective nucleophilic aromatic substitution ( SNAr ) [[1]]([Link]).
While this dual reactivity accelerates parallel synthesis workflows, it simultaneously dictates a stringent safety profile. The benzylic bromide acts as a potent alkylating agent and severe lachrymator, necessitating rigorous engineering controls and a deep understanding of its physicochemical behavior to ensure laboratory safety .
Physicochemical Properties & Hazard Profiling
To safely handle this compound, one must first understand its physical parameters and the mechanistic basis of its toxicity.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine |
| CAS Number | 1172887-52-3 |
| Molecular Formula | C₁₁H₇BrCl₂N₂ |
| Molecular Weight | 317.99 g/mol |
| Appearance | Solid (typically off-white to pale yellow) |
| Storage Conditions | 2–8°C, under inert atmosphere (Argon/N₂) |
Mechanistic Hazard Profiling (GHS Classification)
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Moisture Sensitivity: Prolonged exposure to atmospheric humidity leads to the hydrolysis of the benzylic bromide into a benzylic alcohol, degrading the reagent and pressurizing sealed containers with HBr gas .
Standard Operating Procedures (SOP) for Safe Handling
Do not rely on standard, generalized laboratory PPE. The handling of active benzyl bromides requires targeted protective measures based on chemical permeation rates.
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Engineering Controls: All manipulations—including weighing, solvent dissolution, and rotary evaporation—must be performed inside a certified chemical fume hood . Concentrating reaction mixtures outside a hood will lead to immediate respiratory distress.
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Advanced PPE: Standard thin nitrile gloves are insufficient, as benzyl bromides can permeate them over time. Double-gloving is mandatory: use an inner nitrile glove paired with an outer heavy-duty neoprene or butyl rubber glove . Splash-proof chemical safety goggles (not just safety glasses) are required to protect against lachrymatory vapors.
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Atmospheric Control: Store and handle the reagent using Schlenk line techniques or a glovebox to maintain an anhydrous environment, preserving the integrity of the electrophile .
Experimental Workflow: Regioselective Bioconjugation
The true value of this scaffold lies in its orthogonal reactivity. The following protocol outlines a self-validating system for sequential functionalization, explaining the causality behind the reaction conditions.
Step 1: Benzylic N-Alkylation ( SN2 )
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Causality: The benzylic bromide has a significantly lower activation energy for nucleophilic attack compared to the heteroaromatic chlorides. By using mild conditions, we achieve absolute regiocontrol.
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Procedure: In a flame-dried flask under Argon, dissolve the scaffold (1.0 eq) in anhydrous acetonitrile (0.2 M). Add anhydrous K2CO3 (2.0 eq) and a secondary amine (1.1 eq). Stir at 25°C for 2 hours.
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Self-Validation: Monitor via LC-MS. The reaction is deemed successful and complete when the starting mass disappears and is replaced by [M−Br+Amine]+ . Crucially, the mass spectrum must retain the distinctive 3:1 isotopic pattern indicative of the two unreacted chlorine atoms on the pyridazine ring.
Step 2: Pyridazine Substitution ( SNAr )
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Causality: The electron-deficient 3,4-dichloropyridazine core requires harder nucleophiles and thermal energy to overcome the SNAr activation barrier .
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Procedure: Isolate the alkylated intermediate and dissolve in anhydrous DMF (0.1 M). Add an aniline derivative (1.2 eq) and DIPEA (2.0 eq). Heat to 80°C for 12 hours.
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Self-Validation: LC-MS will show the displacement of one chlorine atom, shifting the isotopic pattern from 3:1 to 1:1, confirming successful mono-substitution.
Experimental workflow and hazard mitigation for the dichloropyridazine derivative.
Emergency Response & Spill Mitigation
In the event of a spill outside the fume hood, standard water-based cleanup is hazardous. Water reacts with the unquenched benzyl bromide to generate toxic HBr gas, exacerbating the inhalation hazard .
Targeted Decontamination Protocol:
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Evacuation & PPE: Immediately evacuate the immediate area to avoid lachrymator exposure. Responders must don a full-face respirator and heavy-duty gloves .
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Chemical Quenching: Cover the spill with a 5–10% aqueous solution of sodium thiosulfate ( Na2S2O3 ) or a dilute ammonia/glycine mixture.
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Mechanistic Rationale: Thiosulfate acts as a highly reactive, soft nucleophile. It outcompetes ambient moisture, rapidly undergoing an SN2 displacement of the bromide to form a non-volatile, water-soluble Bunte salt. This irreversibly neutralizes the lachrymatory and alkylating threat.
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Disposal: Once quenched (allow 15 minutes for complete reaction), absorb the benign liquid with inert spill pads and dispose of it in a sealed hazardous waste container .
References
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Chemikart. "1172887-52-3 | A2B Chem". Chemikart. URL: [Link]
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Common Organic Chemistry. "Benzyl Bromide". Common Organic Chemistry. URL: [Link]
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West Liberty University. "Benzyl-Bromide - Safety Data Sheet". West Liberty. URL:[Link]
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Shanghai Talent Chemical Co.,Ltd. "3 6-Dichloropyridazine CAS 141-30-0". Talent Chemicals. URL:[Link]
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Acros Organics. "Benzyl bromide - SAFETY DATA SHEET". Nipissing University. URL: [Link]

